

The Versatile Reagent: A Comprehensive Technical Guide to 3-Bromobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 3-Bromobenzenesulfonyl chloride

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Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tailoring the biological activity and pharmacokinetic properties of novel therapeutic agents. Among the vast arsenal of chemical reagents available, aryl sulfonyl chlorides stand out as exceptionally versatile building blocks. This guide focuses on a particularly valuable member of this class: **3-Bromobenzenesulfonyl chloride**. Its unique trifunctional nature—a reactive sulfonyl chloride, a synthetically malleable bromine atom, and an aromatic ring—renders it an indispensable tool for the construction of complex molecular architectures. This document serves as an in-depth technical resource, providing not only a comprehensive overview of its nomenclature and properties but also field-proven insights into its application, particularly within the realm of drug discovery.

Nomenclature and Identification: A Multi-faceted Identity

Clear and unambiguous identification of chemical reagents is the bedrock of reproducible scientific research. **3-Bromobenzenesulfonyl chloride** is known by a variety of synonyms and

identifiers across different chemical databases and commercial suppliers.^{[1][2][3][4][5][6]} An understanding of these alternative names is crucial for efficient literature searches and procurement.

Identifier Type	Value
Systematic Name	3-Bromobenzenesulfonyl chloride ^[7]
CAS Number	2905-24-0 ^{[1][7][8]}
Molecular Formula	C ₆ H ₄ BrClO ₂ S ^{[1][7][8]}
Molecular Weight	255.52 g/mol ^{[5][7][8]}
Synonyms	m-Bromobenzenesulfonyl chloride ^{[1][2][4][5][6]} , 3-Bromobenzene-1-sulfonyl chloride ^{[1][2][4][5]} , Benzenesulfonyl chloride, 3-bromo- ^{[1][2][3][5]} , 3-Bromobenzenesulphonyl chloride ^{[3][4][5][6]} , m-bromophenyl sulfonyl chloride ^{[2][6]}
InChI Key	PJGOLCXVWIYXRQ-UHFFFAOYSA-N ^[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling and successful application in synthesis.

Physical Properties: **3-Bromobenzenesulfonyl chloride** is typically a clear, colorless to yellow liquid.^{[1][3]} It has a melting point in the range of 30-33 °C and a boiling point of 90-91 °C at 0.5 mmHg.^[1] Its density is approximately 1.773 g/mL at 25 °C.^[1]

Solubility and Stability: It is slightly soluble in chloroform and ethyl acetate.^[1] A critical handling consideration is its sensitivity to moisture.^{[1][3]} The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid, which can impact reaction yields and purity. Therefore, it should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.^{[1][3]}

Safety Profile: **3-Bromobenzenesulfonyl chloride** is a corrosive substance that can cause severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of **3-bromobenzenesulfonyl chloride** stems from the differential reactivity of its functional groups. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The bromo-substituent, on the other hand, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, typically via transition-metal-catalyzed cross-coupling reactions.

A notable application of this reagent is in the development of nonpeptidic HIV protease inhibitors.[8] The sulfonamide moiety is a common feature in many biologically active compounds, and the ability to introduce it via **3-bromobenzenesulfonyl chloride** allows for further molecular elaboration at the bromine position. This dual functionality enables the construction of complex molecules with tailored pharmacophores. For instance, it is a key intermediate in the synthesis of certain sulfonamide-substituted cyclooctylpyranones, which have been investigated as potential HIV protease inhibitors.[8]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

To illustrate the practical application of **3-bromobenzenesulfonyl chloride**, a general protocol for the synthesis of an N-substituted sulfonamide is provided below. This procedure is a foundational method that can be adapted for a wide range of primary and secondary amines.

Objective: To synthesize N-benzyl-3-bromobenzenesulfonamide.

Materials:

- **3-Bromobenzenesulfonyl chloride**

- Benzylamine
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

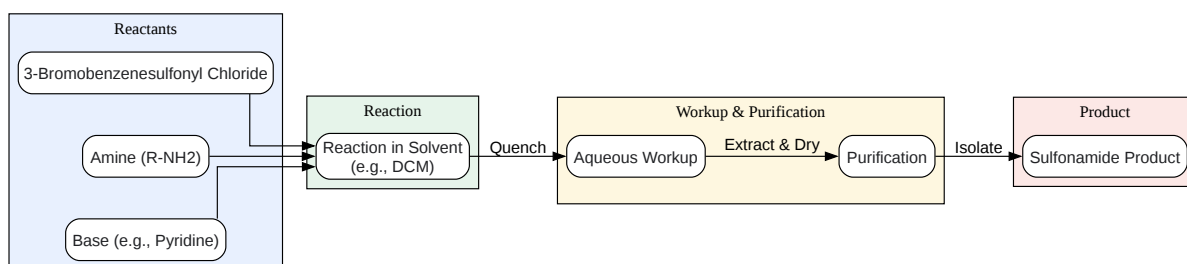
- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **3-bromobenzenesulfonyl chloride** (1.1 equivalents) in dichloromethane to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

- Use of a base: Pyridine or triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
- Controlled addition at 0 °C: The reaction is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.
- Aqueous workup: The washing steps are crucial to remove the base, any unreacted starting materials, and the salt byproduct (pyridinium hydrochloride).

Reaction Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from **3-bromobenzenesulfonyl chloride**.



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Caption: Workflow for sulfonamide synthesis.

Conclusion

3-Bromobenzenesulfonyl chloride is a powerful and versatile reagent with significant applications in organic synthesis and drug discovery. Its trifunctional nature provides a platform for the efficient construction of complex molecules. A thorough understanding of its

nomenclature, physicochemical properties, and safe handling procedures is essential for its effective utilization in the laboratory. The synthetic protocols and workflows presented in this guide offer a practical framework for researchers to harness the full potential of this valuable chemical building block.

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